1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms, a hydroxyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one typically involves the fluorination of hexanone derivatives. One common method includes the reaction of hexanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of pentafluorohexanoic acid.
Reduction: Formation of 1,1,1,2,2-pentafluoro-5-hydroxyhexanol.
Substitution: Formation of halogenated derivatives such as 1,1,1,2,2-pentachloro-5-hydroxyhexan-3-one.
Scientific Research Applications
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems due to its fluorinated structure.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one involves its interaction with molecular targets through its functional groups. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic environment of the molecule.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2-Pentafluorohexan-3-one: Lacks the hydroxyl group, making it less reactive in certain reactions.
1,1,1,2,2-Tetrafluoro-5-hydroxyhexan-3-one: Contains one less fluorine atom, affecting its chemical properties and reactivity.
1,1,1,2,2-Pentafluoro-4-hydroxyhexan-3-one: The hydroxyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
1,1,1,2,2-Pentafluoro-5-hydroxyhexan-3-one is unique due to the specific arrangement of its functional groups and fluorine atoms, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
91485-47-1 |
---|---|
Molecular Formula |
C6H7F5O2 |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoro-5-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H7F5O2/c1-3(12)2-4(13)5(7,8)6(9,10)11/h3,12H,2H2,1H3 |
InChI Key |
SDOXUMMXVNYMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.